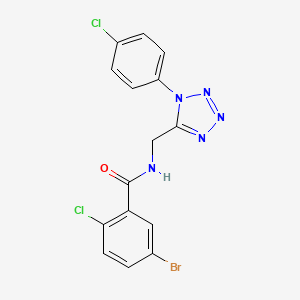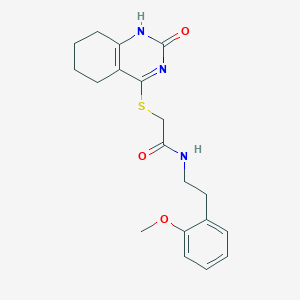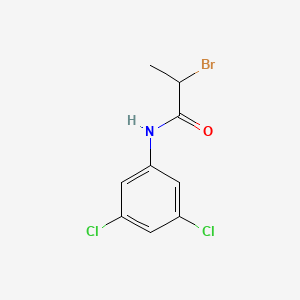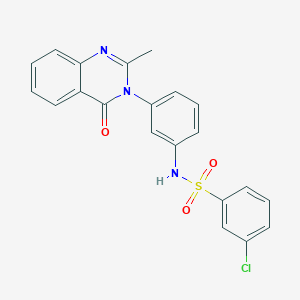
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a common structure in many pharmaceutical drugs due to its bioactivity . The molecule also contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are often used in drug design as bioisosteres for carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide core, the tetrazole ring, and the halogen atoms. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the functional groups. The benzamide core could undergo reactions typical of amides, such as hydrolysis. The halogen atoms could potentially be replaced in nucleophilic substitution reactions . The tetrazole ring is generally stable but could participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the halogen atoms would likely result in relatively high melting and boiling points compared to nonpolar organic compounds of similar size .Aplicaciones Científicas De Investigación
- The compound's structure is similar to those characterized by complex synthesis and structural analysis processes. For instance, 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide shares structural similarities with compounds in studies where intricate synthesis methods were employed, involving multistep reactions, reduction, and bromization processes (Cheng De-ju, 2014), (H. Bi, 2014).
Crystallographic Studies :
- Detailed crystallographic studies are a significant part of research involving compounds like 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide. These studies often involve determining the cell dimensions, crystalline structure, and refinement of the structure through X-ray crystallography as seen in similar compounds (B. J. Al-Hourani et al., 2015).
Docking Studies :
- Docking studies are crucial for understanding how molecules like 5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide interact with biological targets. They provide insights into the orientation and interaction of the molecule inside the active site of enzymes or receptors, as evidenced by docking studies of similar tetrazole derivatives for understanding their role as COX-2 inhibitors (B. J. Al-Hourani et al., 2015).
Analgesic Activity :
- Some structurally related compounds demonstrate significant analgesic activity, which is determined through biological assays. For example, chloro and bromo substituted indanyl tetrazoles were synthesized and exhibited notable analgesic effects in experimental models (S. C. Bachar & S. Lahiri, 2004).
Safety and Hazards
As with any chemical compound, handling “5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2N5O/c16-9-1-6-13(18)12(7-9)15(24)19-8-14-20-21-22-23(14)11-4-2-10(17)3-5-11/h1-7H,8H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQIGJADBIJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)
![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)
![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2558326.png)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/no-structure.png)